N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, often exhibiting diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The subsequent steps may include nitration, amidation, and alkylation reactions to introduce the nitrothiophene and butyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or thiophenes.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Indole derivatives, including this compound, have shown potential as biological probes and therapeutic agents. They can interact with various biological targets, such as enzymes and receptors, influencing cellular processes.
Medicine: This compound has been investigated for its potential medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to biological responses. The exact mechanism may vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide
Uniqueness: N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide stands out due to its specific structural features, such as the presence of the nitrothiophene group and the butyl chain. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-3-11-22-15-8-7-14(12-5-4-6-13(18(12)15)20(22)25)21-19(24)16-9-10-17(28-16)23(26)27/h4-10H,2-3,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCDJIHAWQCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)[N+](=O)[O-])C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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